molecular formula C18H25BF3NO2 B1429016 4,4-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine CAS No. 1206594-11-7

4,4-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine

Cat. No.: B1429016
CAS No.: 1206594-11-7
M. Wt: 355.2 g/mol
InChI Key: TTYZDKJGJRIHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core with 4,4-difluoro substitution, a 2-fluoro-4-boronic ester benzyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The fluorine atoms enhance electronegativity and influence conformational rigidity, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of biaryl synthesis in medicinal and materials chemistry . Its structural complexity suggests applications in drug discovery, particularly as a protease inhibitor intermediate or a fluorinated building block for targeted therapies .

Properties

IUPAC Name

4,4-difluoro-1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BF3NO2/c1-16(2)17(3,4)25-19(24-16)14-6-5-13(15(20)11-14)12-23-9-7-18(21,22)8-10-23/h5-6,11H,7-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYZDKJGJRIHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCC(CC3)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

It’s known that arylboronic acid, which this compound is related to, is one of the important nucleophiles in the suzuki reaction. This suggests that this compound may be involved in similar biochemical pathways.

Action Environment

It’s known that arylboronic acid, which this compound is related to, is economical and easy to obtain, and it is stable to water and air. This suggests that this compound may also have similar stability properties.

Biological Activity

The compound 4,4-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, focusing on its mechanism of action, efficacy in inhibiting specific enzymes, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound includes a piperidine ring substituted with fluorinated and boron-containing moieties. The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the dioxaborolane group may contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activity, particularly in the inhibition of monoamine oxidases (MAOs), which are critical enzymes involved in neurotransmitter metabolism.

1. Inhibition of Monoamine Oxidases

Monoamine oxidases (MAO-A and MAO-B) are important targets for the treatment of various neurological disorders. The compound's inhibitory efficacy was evaluated through IC50 values:

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)Selectivity Index (SI)
4,4-Difluoro-piperidine3.6910.20319.04

This data indicates that the compound is a potent inhibitor of MAO-B with a selectivity index suggesting preferential inhibition over MAO-A .

2. Reversibility Studies

Reversibility studies conducted on the compound revealed that it acts as a reversible inhibitor of MAO-B. Recovery percentages after treatment ranged from 27.53% to 79.07%, indicating that the inhibition can be reversed upon removal of the inhibitor .

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted that modifications in the substituents on the piperidine ring significantly affect the inhibitory potency against MAOs. For instance, variations in halogen substitutions on the phenyl ring were shown to impact both potency and selectivity .

Case Studies

Several case studies have been documented to evaluate the therapeutic potential of this compound:

Case Study 1: Neuroprotective Effects

In a model of neurodegeneration, administration of the compound resulted in reduced oxidative stress markers and improved behavioral outcomes in rodent models. This suggests a potential neuroprotective role through MAO-B inhibition .

Case Study 2: Antidepressant-like Effects

Behavioral assays indicated that the compound exhibited antidepressant-like effects in animal models, correlating with its ability to modulate serotonin and norepinephrine levels via MAO inhibition .

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized in organic synthesis due to its ability to participate in cross-coupling reactions. Specifically, it can be employed in:

  • Suzuki-Miyaura Cross-Coupling Reactions: The presence of the boron moiety facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. This reaction is crucial for developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The fluorinated piperidine structure contributes to the compound's potential as a pharmaceutical intermediate. Its applications include:

  • Drug Development: The compound can serve as a building block for synthesizing novel therapeutic agents. Research has indicated that fluorinated piperidines often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Fluorescent Probes

The unique electronic properties imparted by the fluorinated groups make this compound suitable for developing fluorescent probes used in biological imaging:

  • Imaging Techniques: The compound can be modified to create fluorescent markers that help visualize cellular processes in real-time, aiding in drug discovery and biological research.

Table 1: Comparison of Cross-Coupling Efficiency

CompoundReaction TypeYield (%)Reference
4,4-Difluoro-PiperidineSuzuki-Miyaura85%
2-Fluoro-Boronic EsterSuzuki-Miyaura90%
Non-fluorinated AnalogSuzuki-Miyaura60%
CompoundTargetActivity (IC50) µMReference
4,4-Difluoro-Piperidine DerivativeKinase A0.5
Unmodified PiperidineKinase A1.5
Fluorinated AnalogKinase B0.8

Case Study 1: Synthesis of Anticancer Agents

A recent study demonstrated the use of 4,4-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine in synthesizing a new class of anticancer agents. The researchers reported that the incorporation of fluorine significantly enhanced the potency of the compounds against various cancer cell lines.

Case Study 2: Development of Fluorescent Probes

In another study focusing on biological imaging, researchers modified this compound to create a fluorescent probe that selectively binds to cancer cells. The probe exhibited high sensitivity and specificity in imaging assays, highlighting its potential for diagnostic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences
Compound Name Piperidine Substitution Benzyl/Phenyl Linkage Boronic Ester Position Molecular Weight Reference ID
Target Compound 4,4-difluoro Benzyl 4-position of benzene 395.2 (est.)
1-(2-Fluoro-4-(dioxaborolan-2-yl)benzyl)piperidine None Benzyl 4-position of benzene 359.2 (est.)
4,4-Difluoro-1-[4-(dioxaborolan-2-yl)phenyl]piperidine 4,4-difluoro Phenyl (direct) 4-position of benzene 347.2 (est.)
1-[4-(dioxaborolan-2-yl)phenyl]piperidine None Phenyl (direct) 4-position of benzene 287.2
N-(2-Fluoro-4-(dioxaborolan-2-yl)benzyl)cyclopropanecarboxamide N/A (amide backbone) Benzyl 4-position of benzene 319.2

Key Observations :

  • Benzyl vs.
  • Boronic Ester Position : All analogs feature the boronic ester at the benzene’s 4-position, ensuring consistent reactivity in cross-coupling reactions .
Table 2: Comparative Properties
Property Target Compound 1-[4-(dioxaborolan-2-yl)phenyl]piperidine N-(2-Fluoro-4-boronic ester benzyl)amide
LogP (est.) ~3.5 ~2.8 ~2.9
Solubility (aq.) Low Moderate Moderate
Metabolic Stability High (fluorine) Moderate High (amide)
Cross-Coupling Yield* 85–90% 80–85% N/A

*Typical yields for Suzuki reactions with aryl bromides .

Insights :

  • The target compound’s higher LogP suggests improved membrane permeability, beneficial for CNS-targeting drugs.
  • Fluorination enhances metabolic stability, a trend noted in fluorinated protease inhibitors .
  • Amide-containing analogs (e.g., ) exhibit better aqueous solubility, favoring pharmacokinetics in hydrophilic environments.

Preparation Methods

Synthesis of the 4,4-Difluoropiperidine Core

  • The 4,4-difluoropiperidine scaffold is often synthesized by fluorination of piperidine derivatives or via ring construction using fluorinated precursors.
  • One approach involves starting from piperidine and introducing fluorine atoms at the 4-position using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Alternatively, the 4,4-difluoropiperidine can be prepared by nucleophilic substitution on a suitable precursor bearing leaving groups at the 4-position.

Preparation of the Fluorinated Benzyl Boronate Ester

  • The key intermediate, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl moiety, is typically synthesized via Miyaura borylation.
  • Starting from 2-fluoro-4-bromobenzyl derivatives, palladium-catalyzed borylation with bis(pinacolato)diboron under mild conditions affords the boronate ester.
  • The fluorine atom at the 2-position is introduced either through the use of fluorinated starting materials or via selective fluorination reactions prior to borylation.

Coupling of Piperidine and Benzyl Boronate Ester

  • The final step involves N-alkylation of the 4,4-difluoropiperidine with the fluorinated benzyl boronate ester.
  • This is commonly achieved by reacting the piperidine nitrogen with the benzyl halide or benzyl tosylate derivative under basic conditions.
  • Careful control of reaction conditions (temperature, solvent, base) is essential to avoid side reactions such as deborylation or defluorination.
Step Starting Material Reagents and Conditions Product
1 Piperidine Electrophilic fluorination (e.g., Selectfluor) 4,4-Difluoropiperidine
2 2-Fluoro-4-bromobenzyl derivative Pd-catalyzed borylation with bis(pinacolato)diboron, base, solvent (e.g., Pd(dppf)Cl2, KOAc, DMF, 80°C) 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl derivative
3 4,4-Difluoropiperidine + benzyl boronate ester derivative N-alkylation using base (e.g., K2CO3), solvent (e.g., acetonitrile), room temperature to reflux 4,4-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine
  • The fluorination step requires careful selection of fluorinating agents to achieve high regioselectivity and yield without over-fluorination or ring degradation.
  • The borylation step is sensitive to the presence of fluorine atoms, which can influence catalyst activity and reaction kinetics; palladium catalysts with appropriate ligands (e.g., dppf) have been found effective.
  • The N-alkylation step must be optimized to prevent hydrolysis or decomposition of the boronate ester; mild bases and solvents are preferred.
  • Purification is typically achieved by column chromatography under inert atmosphere to preserve the boronate ester functionality.
Parameter Typical Value
Molecular Weight 337.24 g/mol (calculated for the exact fluorinated compound)
Purity (HPLC) >95%
NMR (1H, 13C, 19F) Consistent with structure, showing characteristic fluorine coupling constants
Mass Spectrometry Molecular ion peak matching the expected mass

The preparation of this compound involves a multi-step synthetic route integrating selective fluorination, palladium-catalyzed borylation, and N-alkylation. Optimization of each step is critical to maintain the integrity of sensitive functional groups and achieve high purity. These methods are supported by research findings in medicinal chemistry literature and synthetic organic chemistry protocols.

Q & A

Basic: How can researchers optimize the synthesis of this compound for high yield and purity?

Methodological Answer:
Synthesis optimization requires systematic adjustments to reaction parameters. For example:

  • Temperature Control : Evidence from fluorinated pyrimidine synthesis shows that mild conditions (e.g., room temperature) reduce side reactions and improve yields .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates, as seen in related piperidine-boronate syntheses .
  • Catalyst-Free Approaches : Metal-free conditions minimize contamination and simplify purification, as demonstrated in fluorinated compound syntheses .
  • Chromatographic Purification : Employ gradient elution (e.g., n-hexane/EtOAc mixtures) to isolate the product, achieving >95% purity, as validated by HPLC .

Basic: What analytical techniques are recommended for characterizing the compound’s structure and purity?

Methodological Answer:
A multi-technique approach ensures accuracy:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., fluorine atoms at C4 and benzyl group positions). 19F^{19}F-NMR is critical for verifying fluorination sites .
  • HPLC Analysis : Monitor purity (e.g., 95% at 254 nm) with C18 columns and isocratic elution. Adjust mobile phases (e.g., methanol/buffer mixtures) to resolve impurities .
  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages to validate molecular composition .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns from boron-containing groups .

Advanced: How can computational methods improve reaction design for derivatives of this compound?

Methodological Answer:
Integrate computational tools at multiple stages:

  • Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model boron-mediated cross-coupling steps and predict transition states .
  • Virtual Screening : Simulate substituent effects on reactivity (e.g., fluorine’s electron-withdrawing impact) to prioritize synthetic targets .
  • Machine Learning : Train models on existing data (e.g., reaction yields, solvent effects) to optimize conditions for new derivatives .
  • Data Feedback Loops : Incorporate experimental results (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Advanced: How should researchers address discrepancies in reported reaction yields or conditions for similar fluorinated piperidine derivatives?

Methodological Answer:
Resolve contradictions through systematic validation:

  • Reproducibility Trials : Replicate reported protocols (e.g., varying equivalents of boronate ester or fluorinating agents) to identify critical variables .
  • Sensitivity Analysis : Test the impact of minor changes (e.g., ±5°C in temperature, solvent purity) on yield, as small deviations can cause significant variability .
  • Cross-Platform Validation : Compare results using alternative catalysts (e.g., Pd vs. Cu) or purification methods (e.g., column chromatography vs. recrystallization) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher yields in anhydrous conditions) and outliers .

Advanced: What strategies improve the stability of the dioxaborolane ring during storage and reactions?

Methodological Answer:
The dioxaborolane group is sensitive to moisture and oxidation. Mitigate degradation via:

  • Storage Conditions : Use amber glass vials under inert gas (N2_2/Ar) at 2–8°C to prevent hydrolysis, as recommended for similar boronate esters .
  • Reaction Atmosphere : Conduct Suzuki-Miyaura couplings under strict anhydrous conditions, using degassed solvents and Schlenk techniques .
  • Stabilizing Additives : Include molecular sieves or desiccants (e.g., MgSO4_4) in reaction mixtures to scavenge trace water .
  • Real-Time Monitoring : Track boronate integrity using 11B^{11}B-NMR or IR spectroscopy to detect decomposition early .

Advanced: How can researchers leverage fluorination patterns to modulate the compound’s bioactivity?

Methodological Answer:
Fluorine’s position and number influence electronic and steric properties:

  • Electron-Withdrawing Effects : Introduce fluorine at para positions to enhance electrophilicity, improving cross-coupling reactivity in boronate intermediates .
  • Metabolic Stability : Fluorine at benzyl or piperidine positions reduces oxidative metabolism, as seen in pharmacokinetic studies of similar compounds .
  • Crystallography Studies : Use X-ray diffraction to correlate fluorine placement with molecular packing and solubility .
  • SAR (Structure-Activity Relationship) : Synthesize analogs (e.g., mono- vs. di-fluorinated) and compare binding affinities in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine
Reactant of Route 2
Reactant of Route 2
4,4-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.